molecular formula C11H11N5O2 B8317631 2-Allylamino-4-amino-6-nitroquinazoline

2-Allylamino-4-amino-6-nitroquinazoline

Cat. No.: B8317631
M. Wt: 245.24 g/mol
InChI Key: QJDXVWPFUYXKNW-UHFFFAOYSA-N
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Description

Significance of the Quinazoline (B50416) Core in Contemporary Medicinal Chemistry Research

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone in the field of medicinal chemistry. nih.govnih.govsemanticscholar.orgresearchgate.net Its structural rigidity, coupled with the presence of multiple sites for substitution, provides a versatile platform for the design and synthesis of compounds with a wide spectrum of biological activities. nih.govmdpi.comnih.govdrugbank.com The inherent drug-like properties of the quinazoline nucleus have made it a "privileged structure" in drug discovery, capable of interacting with a variety of biological targets with high affinity and specificity. nih.govnih.gov

The significance of the quinazoline core is underscored by the number of approved drugs that incorporate this moiety. These therapeutic agents are utilized in the treatment of a range of diseases, most notably in oncology. nih.gov For instance, several quinazoline-based compounds have been developed as potent inhibitors of tyrosine kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer. semanticscholar.org Beyond cancer, quinazoline derivatives have demonstrated efficacy as antihypertensive agents, anti-inflammatory drugs, and antimicrobial compounds, highlighting the broad therapeutic potential of this chemical scaffold. nih.govresearchgate.net

The academic and pharmaceutical research communities continue to explore the vast chemical space surrounding the quinazoline core, seeking to develop next-generation therapeutics with improved efficacy and safety profiles. The ability to fine-tune the pharmacological properties of quinazoline derivatives through targeted chemical modifications ensures that this scaffold will remain a focal point of medicinal chemistry research for the foreseeable future. nih.govnih.gov

Overview of Substituted Quinazoline Derivatives in Modern Academic Inquiry

The versatility of the quinazoline scaffold has spurred extensive academic inquiry into the synthesis and biological evaluation of its substituted derivatives. nih.govmdpi.comnih.govdrugbank.com Researchers have systematically explored the impact of introducing various functional groups at different positions of the quinazoline ring system, leading to the discovery of compounds with a wide array of pharmacological activities. nih.govnih.govsemanticscholar.orgresearchgate.net

Structure-activity relationship (SAR) studies have been instrumental in guiding the design of novel quinazoline derivatives with enhanced potency and selectivity for specific biological targets. nih.gov For example, substitutions at the 2-, 4-, and 6-positions of the quinazoline ring have been shown to be particularly important for modulating the biological activity of these compounds. nih.gov The introduction of different amino, alkyl, and aryl groups at these positions can significantly influence the compound's ability to interact with target proteins, such as enzymes and receptors. semanticscholar.org

The following table provides a glimpse into the diverse biological activities associated with substituted quinazoline derivatives that have been the subject of academic research:

Position of Substitution Type of Substituent Observed Biological Activity
2-positionAmino, Aryl, HeterocyclylAnticancer, Antimicrobial, Anti-inflammatory
4-positionAmino, Anilino, AlkoxyAnticancer (EGFR inhibitors), Antihypertensive
6-positionNitro, Amino, HalogenAnticancer, Antimicrobial, Antiviral
7-positionMethoxy, HalogenAnticancer (Tyrosine Kinase Inhibitors)

This extensive body of research has not only led to the development of new drug candidates but has also provided valuable insights into the molecular mechanisms underlying various diseases. The ongoing academic exploration of substituted quinazoline derivatives continues to be a rich source of innovation in the field of medicinal chemistry. nih.govnih.govsemanticscholar.orgresearchgate.netnih.govmdpi.comnih.govdrugbank.com

Structural Context of 2-Allylamino-4-amino-6-nitroquinazoline within the Quinazoline Class

This compound is a distinct member of the quinazoline class of compounds, characterized by a specific substitution pattern on the core quinazoline scaffold. Its chemical structure, as confirmed by its PubChem entry (CID 18326449), reveals the following key features:

A Quinazoline Core: The foundational bicyclic structure of benzene and pyrimidine rings.

A 2-Allylamino Group: An allyl group (a three-carbon chain with a double bond) attached to an amino group at the 2-position of the quinazoline ring.

A 4-Amino Group: A primary amine group substituted at the 4-position.

A 6-Nitro Group: A nitro group (NO2) attached to the 6-position of the benzene ring portion of the scaffold.

The presence of these specific substituents places this compound within a subset of quinazolines that have been of interest in medicinal chemistry. The 2,4-diaminoquinazoline framework is a well-established pharmacophore known for its interaction with various biological targets. nih.gov The addition of the 6-nitro group is also a common strategy in drug design to modulate the electronic properties and biological activity of a molecule. nih.gov The allylamino group at the 2-position introduces a degree of flexibility and potential for specific interactions within a biological target.

The following table details the key structural components of this compound:

Structural Component Description
Core Scaffold Quinazoline
Substitution at C2 Allylamino group
Substitution at C4 Amino group
Substitution at C6 Nitro group

This unique combination of functional groups suggests that the compound may possess interesting biological properties, warranting further investigation.

Rationale for Academic Investigation of this compound

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from the known biological activities of structurally related quinazoline derivatives. The combination of the 2,4-diaminoquinazoline core, the 6-nitro group, and the 2-allylamino substituent provides a strong basis for hypothesizing potential therapeutic applications.

The primary rationale for investigating this compound would likely stem from the well-established anticancer properties of 2,4-diaminoquinazoline derivatives. semanticscholar.org Many compounds with this core structure have been shown to inhibit the growth of cancer cells through various mechanisms, including the inhibition of dihydrofolate reductase and receptor tyrosine kinases. semanticscholar.org The 6-nitro group, being a strong electron-withdrawing group, can significantly alter the electronic distribution of the quinazoline ring system, potentially enhancing its interaction with biological targets and leading to improved anticancer activity. nih.gov

Furthermore, the allylamino group at the 2-position could confer unique pharmacological properties. The allyl moiety can participate in specific binding interactions within a target protein and may also influence the compound's metabolic stability and pharmacokinetic profile.

The potential areas of academic investigation for this compound could include:

Anticancer Activity: Screening against a panel of cancer cell lines to determine its antiproliferative effects.

Enzyme Inhibition Studies: Investigating its ability to inhibit key enzymes involved in cancer progression, such as EGFR tyrosine kinase or dihydrofolate reductase.

Antimicrobial Activity: Evaluating its efficacy against various bacterial and fungal strains, as many quinazoline derivatives have shown antimicrobial properties.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the allylamino and nitro groups to understand their contribution to the biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N5O2

Molecular Weight

245.24 g/mol

IUPAC Name

6-nitro-2-N-prop-2-enylquinazoline-2,4-diamine

InChI

InChI=1S/C11H11N5O2/c1-2-5-13-11-14-9-4-3-7(16(17)18)6-8(9)10(12)15-11/h2-4,6H,1,5H2,(H3,12,13,14,15)

InChI Key

QJDXVWPFUYXKNW-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N

Origin of Product

United States

In Vitro Biological Activities of 2 Allylamino 4 Amino 6 Nitroquinazoline

Broad Spectrum of Reported In Vitro Pharmacological Activities of Quinazoline (B50416) Derivatives

The quinazoline scaffold, a fused heterocyclic system composed of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential. mdpi.com Derivatives of this structure have demonstrated a remarkable breadth of pharmacological activities in laboratory settings. mdpi.com Scientific investigations have consistently reported their significance as anti-tumor, antifungal, anti-inflammatory, antibacterial, and antioxidant agents. mdpi.com

The versatility of the quinazoline core allows for molecular modifications at various positions, leading to a diverse range of biological effects. These compounds have been identified as a notable class of agents for cancer chemotherapy, with some exerting their effects by inhibiting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). semanticscholar.org The broad spectrum of activities also includes anticonvulsant, antimalarial, antiviral, and antidiabetic properties, making the quinazoline nucleus a privileged structure in drug discovery. mdpi.com

Table 1: Reported In Vitro Pharmacological Activities of the Quinazoline Scaffold

Pharmacological Activity Therapeutic Area
Anticancer/Anti-tumor Oncology
Antibacterial Infectious Diseases
Antifungal Infectious Diseases
Anti-inflammatory Inflammation
Antiviral Infectious Diseases
Antimalarial Infectious Diseases
Anticonvulsant Neurology
Antioxidant Various

In Vitro Anti-Proliferative and Cytotoxic Evaluations

A comprehensive review of scientific literature did not yield specific studies on the in vitro anti-proliferative and cytotoxic activities of 2-Allylamino-4-amino-6-nitroquinazoline. Research on structurally related compounds, such as 6-nitroquinazoline (B1619102) and 2,4-diaminoquinazoline derivatives, indicates that this class of molecules is of significant interest for anticancer research. semanticscholar.orgnih.gov However, experimental data for the title compound is not available.

Assessment against Defined Cancer Cell Lines (e.g., A549, SW480, NCI-H1975, HeLa, MCF-7, HepG2, PC-3, SMMC-7721, THP-1)

No specific data regarding the assessment of this compound against the cancer cell lines A549 (lung carcinoma), SW480 (colon adenocarcinoma), NCI-H1975 (non-small cell lung cancer), HeLa (cervical cancer), MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), PC-3 (prostate cancer), SMMC-7721 (hepatocellular carcinoma), or THP-1 (acute monocytic leukemia) has been reported in the reviewed literature. Studies on other quinazoline derivatives have frequently employed these cell lines to evaluate cytotoxic potential. researchgate.netresearchgate.netmdpi.comrsc.orgnih.gov

Determination of Anti-Proliferative Potency in Research Models

The anti-proliferative potency of this compound, typically quantified by metrics such as the half-maximal inhibitory concentration (IC50), has not been determined in available research models. For many other quinazoline derivatives, IC50 values have been established across various cancer cell lines, providing crucial information on their potency. researchgate.netresearchgate.net

Table 2: Illustrative Data Table for Anti-Proliferative Activity (Data for this compound is not currently available)

Cell Line Cancer Type IC50 (µM)
A549 Lung Carcinoma Data Not Available
SW480 Colon Adenocarcinoma Data Not Available
NCI-H1975 Non-Small Cell Lung Cancer Data Not Available
HeLa Cervical Cancer Data Not Available
MCF-7 Breast Adenocarcinoma Data Not Available
HepG2 Hepatocellular Carcinoma Data Not Available
PC-3 Prostate Cancer Data Not Available
SMMC-7721 Hepatocellular Carcinoma Data Not Available

In Vitro Antimicrobial Research

Specific in vitro antimicrobial research focused on this compound is not present in the current body of scientific literature. The broader class of quinazoline derivatives has been a subject of interest for its antimicrobial properties. mdpi.com

Antibacterial Efficacy Studies (e.g., against Staphylococcus aureus (MRSA), Xanthomonas axonopodis pv. citri)

There are no published studies evaluating the antibacterial efficacy of this compound against specific bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) or Xanthomonas axonopodis pv. citri. Numerous other quinazoline-based compounds have been investigated for their activity against MRSA, a significant human pathogen. nih.govnih.govmdpi.com

Antifungal Activity Investigations

Investigations into the antifungal activity of this compound have not been reported. The quinazoline scaffold is known to be a source of compounds with potential antifungal effects, an area that continues to be explored in medicinal chemistry. mdpi.com

Table 3: Compound Names Mentioned

Compound Name
This compound
Gefitinib
Erlotinib
Lapatinib

Antiviral Potency Assessments

No studies detailing the in vitro antiviral activity of this compound were identified. Research on other quinazoline derivatives has explored their potential against various viruses, but data for this specific compound is not available.

In Vitro Anti-Inflammatory Research Paradigms

There is no available research on the in vitro anti-inflammatory properties of this compound. While the broader class of quinazolines has been investigated for anti-inflammatory effects, specific data for the requested compound is absent from the scientific literature.

In Vitro Antiprotozoal and Antiparasitic Research

No published research was found regarding the in vitro antiprotozoal or antiparasitic activities of this compound.

Antileishmanial Activity (e.g., against Leishmania major, L. donovani, L. mexicana)

Specific studies on the antileishmanial activity of this compound against species such as Leishmania major, L. donovani, or L. mexicana have not been reported in the reviewed literature.

Antichagasic Activity (e.g., against Trypanosoma cruzi)

There are no available data on the in vitro activity of this compound against Trypanosoma cruzi, the causative agent of Chagas disease.

Other Significant In Vitro Pharmacological Investigations

No in vitro pharmacological studies were found for this compound concerning the following activities:

Antitubercular

Antidiabetic

Antioxidant

Analgesic

Anticonvulsant

Anti-hypertensive

While numerous quinazoline derivatives have been synthesized and evaluated for these pharmacological effects, research specifically detailing the activities of this compound is not present in the current body of scientific literature.

Molecular Mechanisms and Target Interactions

Elucidation of Specific Molecular Pathways Modulated by Quinazoline (B50416) Derivatives

Quinazoline-based compounds are a significant class of heterocyclic molecules known for their diverse pharmacological activities, particularly in oncology. mdpi.comnih.govnih.gov They function as modulators of critical cellular signaling pathways that are often dysregulated in cancer. nih.gov By targeting specific enzymes like tyrosine kinases, these derivatives can interrupt the signaling cascades that drive tumorigenesis, cell proliferation, and survival. nih.govnih.gov

The EGFR signaling pathway is a primary target for many quinazoline derivatives. nih.govnih.gov Inhibition of EGFR-dependent cancer cells by these compounds can lead to cell cycle arrest, typically in the G1/S phase, which prevents DNA synthesis. nih.gov This is often achieved through the up-regulation of proteins like p27KIP1. nih.gov Furthermore, these compounds can promote apoptosis (programmed cell death) by increasing the expression of pro-apoptotic molecules such as the Bcl-2-interacting mediator of cell death (BIM), which activates the intrinsic mitochondrial apoptotic pathway. nih.gov The versatile nature of the quinazoline scaffold allows for structural modifications that can fine-tune their activity against various molecular targets, making them a cornerstone in the development of targeted therapies. mdpi.comresearchgate.net

Enzyme Inhibition Profiling

The inhibitory activity of quinazoline derivatives has been evaluated against a range of enzymes critical to disease progression, especially in cancer. The specific substitutions on the quinazoline ring play a crucial role in determining the potency and selectivity of inhibition.

Receptor Tyrosine Kinase Inhibition (e.g., Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR))

The 4-aminoquinazoline scaffold is a well-established pharmacophore for inhibiting receptor tyrosine kinases (RTKs), which are crucial in cell signaling pathways that control cell growth, proliferation, and differentiation. nih.govnih.govamazonaws.com

Epidermal Growth Factor Receptor (EGFR) Inhibition: The quinazoline core is a favorable scaffold for developing EGFR inhibitors due to its high affinity for the enzyme's active site. nih.gov Numerous 4-anilinoquinazoline derivatives have been developed as potent EGFR inhibitors. nih.govresearchgate.netnih.gov These compounds typically act as ATP-competitive inhibitors, blocking the receptor's autophosphorylation and subsequent downstream signaling. researchgate.net The presence of different substituents on the quinazoline ring and the anilino moiety can significantly influence inhibitory activity against both wild-type and mutant forms of EGFR. nih.govnih.gov For instance, a series of novel 4-anilinoquinazoline-acylamino derivatives demonstrated potent inhibitory activity against EGFR, with some compounds showing greater potency than the reference drug. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govmdpi.com Several 4-aminoquinazoline derivatives have been specifically designed and synthesized to target VEGFR-2. nih.govresearchgate.net Many of these compounds function as dual inhibitors, targeting both EGFR and VEGFR-2, which can provide a synergistic antitumor effect. nih.govnih.govamazonaws.com For example, certain 3-ethyl-6-nitroquinazoline-4-one derivatives have shown significant VEGFR-2 inhibition. dovepress.com Molecular docking studies suggest that these inhibitors bind to the ATP-binding pocket of the VEGFR-2 kinase domain, often interacting with key residues in the DFG motif. nih.govdovepress.com

Table 1: Inhibitory Activity of Selected Quinazoline Derivatives against EGFR and VEGFR-2

Compound Target IC50 (µM) Reference
15a EGFR 0.13 nih.gov
15b EGFR 0.15 nih.gov
15e EGFR 0.69 nih.gov
15a VEGFR-2 0.56 nih.gov
15b VEGFR-2 1.81 nih.gov
15e VEGFR-2 0.87 nih.gov
1h VEGFR-2 6-fold more potent than ZD6474 nih.govresearchgate.net
5p VEGFR-2 0.117 dovepress.com
5h VEGFR-2 0.215 dovepress.com

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a key target for antimicrobial and anticancer therapies. wikipedia.org The 2,4-diaminoquinazoline structure is a known class of DHFR inhibitors. wikipedia.orgasm.orgnih.gov These compounds act as folate analogs, competitively inhibiting DHFR and thereby disrupting the folate metabolic pathway, which is essential for cell proliferation. asm.orgnih.gov

Studies on 2,4-diaminoquinazoline analogs have shown potent inhibitory activity against DHFR from various organisms. asm.orgnih.govresearchgate.net For instance, certain 2,4-diaminoquinazoline derivatives were found to be remarkably active against Leishmania major, although this activity did not always correlate directly with the inhibition of the parasite's DHFR, suggesting a broader impact on folate utilization. asm.orgnih.gov The design of these inhibitors often focuses on creating small, compact molecules to enhance cellular uptake and interaction with the enzyme's active site. duke.edu

Table 2: DHFR Inhibition by 2,4-Diaminoquinazoline Analogs

Organism Compound Effect Reference
Leishmania major Two compounds showed 50% effective doses in the 12 to 91 pg/ml range in vitro. asm.orgnih.gov
Human A series of 38 derivatives with diverse substitutions were evaluated for inhibitory activity. researchgate.net

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase is an enzyme family involved in DNA repair, genomic stability, and programmed cell death. nih.gov PARP inhibitors are a class of targeted cancer therapies, particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.gov While research specifically linking 2-allylamino-4-amino-6-nitroquinazoline to PARP inhibition is not available, related heterocyclic structures like quinazolinones have been identified as PARP inhibitors. nih.govresearchgate.net These compounds often mimic the structure of nicotinamide, a natural substrate of the PARP enzyme, and bind to its catalytic domain. researchgate.net For example, 8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025) was identified as a potent PARP inhibitor. researchgate.net

Topoisomerase Inhibition Studies

DNA topoisomerases are enzymes that manage the topology of DNA and are vital for DNA replication, transcription, and repair. nih.govmdpi.com They are validated targets for cancer chemotherapy. nih.gov There is limited direct evidence of this compound acting as a topoisomerase inhibitor. However, broader classes of related heterocyclic compounds, such as pyrazolo[4,3-f]quinolines, have been synthesized and evaluated for their ability to inhibit human topoisomerase I and IIα. nih.govmdpi.com Some of these novel derivatives displayed significant cytotoxic effects and were found to inhibit the catalytic activity of topoisomerase IIα, similar to the standard drug etoposide. nih.govmdpi.com

Breast Cancer Resistance Protein (BCRP) Inhibition

Breast Cancer Resistance Protein (BCRP or ABCG2) is an ATP-binding cassette (ABC) transporter protein that contributes to multidrug resistance (MDR) in cancer by actively pumping chemotherapeutic agents out of cancer cells. nih.govnih.gov Inhibition of BCRP can reverse this resistance and restore the efficacy of anticancer drugs. nih.gov

Several quinazoline derivatives have been identified as potent BCRP inhibitors. nih.govnih.gov For example, gefitinib, an EGFR inhibitor with a quinazoline structure, also exhibits inhibitory activity against BCRP. nih.gov Studies on various quinazolinamine derivatives have shown that specific substitutions on the ring system are essential for BCRP inhibition. A phenyl group at the C-2 position and meta-substituents like nitro or trifluoromethyl on the aniline group at C-4 have been found to be favorable for potent BCRP inhibitory activity. nih.gov Some synthesized quinazolinamine compounds have demonstrated the ability to significantly inhibit BCRP, thereby increasing the intracellular concentration of anticancer drugs. nih.gov

Table 3: BCRP Inhibitory Activity of Selected Quinazoline Derivatives

Compound Target Cell Line IC50 Reference
Gefitinib A431 BCRP cells 75.8 nM nih.gov
Compound (I) (meta-nitro-anilino quinazoline) ABCG2 cancer cell line 0.13 µM nih.gov
Compound (K) ABCG2 cancer cell line 23.4 nM nih.gov
Compound (L) ABCG2 cancer cell line 27.6 nM nih.gov

Cholinesterase Inhibition in Neurodegenerative Research

In the context of neurodegenerative disorders such as Alzheimer's disease, the inhibition of cholinesterase enzymes—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—is a key therapeutic strategy. nih.gov Several 2,4-disubstituted quinazoline derivatives have been identified as potent inhibitors of both these enzymes. nih.govd-nb.info This dual inhibitory action is considered beneficial for managing the complex pathology of Alzheimer's disease. d-nb.info

One study identified a specific derivative, N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine, as a dual inhibitor with significant potency against both AChE and BuChE. nih.govresearchgate.net The structure-activity relationship studies demonstrate that the 2,4-disubstituted quinazoline ring serves as a suitable template for developing multi-target agents for Alzheimer's treatment. nih.gov

Table 1: Cholinesterase Inhibitory Activity of a 2,4-Diaminoquinazoline Analog
CompoundAChE IC₅₀ (μM)BuChE IC₅₀ (μM)Source
N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine2.18.3 nih.govresearchgate.net

Tankyrase (TNKS) Inhibition

Tankyrase (TNKS) enzymes are members of the poly(ADP-ribose)polymerase (PARP) family and have emerged as important targets in cancer therapy due to their role in modulating the Wnt/β-catenin signaling pathway. nih.gov Inhibition of Tankyrase is a key anti-cancer strategy. nih.gov While the 2,4-diaminoquinazoline scaffold has not been directly implicated, structurally related bis-quinazolinone derivatives have been designed as potent and selective Tankyrase inhibitors. nih.gov Computational studies reveal that the quinazolinone nucleus plays a critical role in binding to the enzyme's active site, forming hydrogen bonds and hydrophobic interactions with key residues. nih.gov This suggests that the quinazoline core is fundamental for interaction with this class of enzymes.

Modulation of Intracellular Signaling and Cellular Processes

The 2,4-diaminoquinazoline framework is a versatile scaffold that influences numerous cellular functions by modulating key signaling pathways.

Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a prime target for anticancer drugs. nih.gov Several classes of quinazoline derivatives have been shown to exert potent antiproliferative activity by inhibiting tubulin polymerization, often by binding to the colchicine site on β-tubulin. nih.govnih.govacs.orgnih.gov Studies have identified 2,4-diaminoquinazoline derivatives that effectively disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. acs.orgnih.gov One potent compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrated significant potency against tubulin assembly with an IC₅₀ value of 0.77 μM. acs.org

Wnt Signaling Pathway: Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of various cancers. nih.govnih.gov The compound 2,4-diamino-quinazoline (2,4-DAQ), a close structural analog of the titular compound, has been identified as a selective inhibitor of this pathway. nih.govnih.gov It acts by suppressing the expression of key Wnt/β-catenin target genes, such as MYC and LGR5. nih.gov This inhibition of Wnt signaling leads to the suppression of cancer cell growth and invasion. nih.govnih.gov

β-Amyloid Aggregation: The aggregation of β-amyloid (Aβ) peptides is a central pathological event in Alzheimer's disease. nih.govnih.gov A library of isomeric 2,4-diaminoquinazoline (DAQ) derivatives has been synthesized and shown to have a potent anti-aggregation effect on both Aβ40 and Aβ42 peptides. nih.govnih.gov The activity is sensitive to the placement of substituents at either the N² or N⁴ position of the quinazoline core. nih.gov These findings highlight the suitability of the DAQ ring system for developing agents that can modulate the kinetics of amyloid aggregation. nih.govnih.gov

Table 2: Inhibitory Activity of 2,4-Diaminoquinazoline Analogs on β-Amyloid Aggregation
CompoundAβ40 IC₅₀Aβ42 IC₅₀Source
N⁴-(4-bromobenzyl)quinazoline-2,4-diamine (3k)~80 nM14.8 μM nih.govnih.gov
N²-(4-bromobenzyl)quinazoline-2,4-diamine (4k)1.7 μM1.7 μM nih.govnih.gov
Curcumin (Reference)1.5 μM3.1 μM nih.govnih.gov

Oxidative Stress Pathways: Oxidative stress is implicated in a wide range of diseases, and the development of effective antioxidants is a significant therapeutic goal. mdpi.comresearchgate.net The quinazoline scaffold is an emerging area of interest for its antioxidant properties. mdpi.com Various derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative damage. mdpi.comorientjchem.org Studies on 2,4-disubstituted quinazolines have confirmed their antioxidant capabilities, adding another dimension to their potential multi-target profile for treating complex diseases like Alzheimer's. nih.govresearchgate.net

Tau Protein Hyperphosphorylation: The formation of neurofibrillary tangles composed of hyperphosphorylated tau protein is another key hallmark of Alzheimer's disease. nih.govnih.gov While direct inhibition of tau hyperphosphorylation by 2,4-diaminoquinazolines is not well established, related quinoline and quinazolin-4-one derivatives have shown a preference for binding to tau pathology and have potential for use in imaging or modulating tau aggregation. nih.govacs.org This suggests that the broader quinoline/quinazoline framework has the potential to interact with pathological tau.

Cell Apoptosis: The induction of apoptosis (programmed cell death) in cancer cells is a primary goal of chemotherapy. Research has shown that 2,4-diamino-quinazoline (2,4-DAQ) induces caspase-dependent apoptosis in gastric cancer cells as a downstream effect of its Wnt signaling inhibition. nih.gov Other quinazoline derivatives have been found to induce apoptosis in breast cancer cells through the production of reactive oxygen species (ROS) and the activation of intrinsic or extrinsic apoptotic pathways. nih.gov

Cell Cycle Regulation: The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Certain 2,4-diaminoquinazoline derivatives have been shown to act as potent inhibitors of specific kinases, such as p21-activated kinase 4 (PAK4), which is involved in cell cycle progression. nih.gov Inhibition of this pathway by these compounds leads to cell cycle arrest, typically in the G1/S phase, thereby halting cell proliferation. nih.gov

Hypothesized Specific Mechanisms of Action for this compound

Based on the activities of related compounds, specific mechanisms can be hypothesized for this compound.

The quinazoline scaffold has been associated with interactions with DNA and its repair mechanisms. Some 2-anilino-4-alkylaminoquinazoline derivatives have been investigated for their DNA-binding affinity. researchgate.net Furthermore, quinazoline-2,4(1H,3H)-dione derivatives have been developed as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme critical for DNA repair. nih.gov A separate quinazoline-derivative was also found to suppress vascular alterations by inhibiting PARP. nih.gov These findings suggest a plausible mechanism whereby this compound could interact with nucleic acids or interfere with DNA repair pathways, a common mechanism for anticancer agents.

The 2,4-diaminoquinazoline scaffold has demonstrated significant potential as an antimicrobial agent. nih.gov A series of N²,N⁴-disubstituted quinazoline-2,4-diamines have been shown to possess potent, broad-spectrum antibacterial activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. researchgate.netnih.govacs.org The mechanism of action for some of these compounds is believed to be the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in bacteria. nih.gov Other studies suggest that these compounds may target the chaperone protein ClpB, which is important for virulence in pathogenic bacteria but is absent in human cells, making it an attractive therapeutic target. researchgate.net These compounds also show promise in eradicating bacterial biofilms, a key virulence factor in chronic infections. nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Methodological Frameworks for SAR/SMR Elucidation

The elucidation of SAR and SMR for quinazoline (B50416) compounds, including analogues of 2-Allylamino-4-amino-6-nitroquinazoline, relies on a combination of synthetic chemistry, biological evaluation, and computational modeling.

A primary approach to understanding SAR is through the systematic chemical modification of the lead compound. For quinazoline derivatives, this often involves the synthesis of a series of analogues where specific parts of the molecule are altered. Common modifications include changing substituents on the quinazoline ring, altering the nature of the groups at positions 2 and 4, and introducing different functionalities at various other positions. These synthetic efforts allow researchers to probe the importance of different structural features for biological activity. For instance, in the broader class of quinazolines, derivatives are often prepared from corresponding quinazolinones in multi-step synthesis processes. researchgate.net

Once a library of analogues is synthesized, their biological potency and selectivity are evaluated. This data is then analyzed to identify trends and patterns related to the chemical modifications. For example, in studies of 6-nitroquinazolines, various modifications to the structure were made to evaluate their inhibitory activities toward specific biological targets. nih.gov Such studies have shown that even small changes, like the introduction of different aryl groups, can significantly impact the biological activity of the quinazoline core. researchgate.net The goal is to build a comprehensive picture of how different substituents influence the molecule's interaction with its biological target.

Role of the Nitro Group at Position 6 in Modulating Quinazoline Bioactivity

The presence of a nitro group at position 6 of the quinazoline scaffold is a significant feature that can profoundly influence the compound's biological profile. The nitro group is a strong electron-withdrawing group, which can alter the electronic properties of the entire quinazoline ring system. nih.gov This modification can impact the molecule's ability to interact with biological targets through various mechanisms.

In studies of related 6-nitroquinazolines, this functional group has been shown to be important for a range of biological activities. For instance, a series of 4-arylamino-6-nitroquinazolines were synthesized and evaluated for their leishmanicidal activities, with some compounds showing excellent potency. nih.gov The nitro group can participate in redox reactions within cells, which can lead to toxicity in microorganisms and parasites. nih.gov Furthermore, the introduction of a nitroimidazole moiety at the 6-position of 4-anilinoquinazolines has been explored to create EGFR inhibitors that are active under hypoxic conditions, which are often found in solid tumors. nih.gov These findings suggest that the nitro group at position 6 of this compound is likely a key contributor to its specific biological effects.

Impact of Amino Substituents at Positions 2 and 4 on Biological Response

The amino groups at positions 2 and 4 are fundamental features of the 2,4-diaminoquinazoline scaffold and are often crucial for biological activity. This structural motif is present in many biologically active quinazoline derivatives. The basicity and hydrogen-bonding capabilities of these amino groups can facilitate critical interactions with biological targets such as enzymes and receptors.

SAR studies on various 2,4-diaminoquinazoline derivatives have highlighted the importance of these substituents. For instance, 2,4-diaminoquinazoline derivatives have been investigated as potential tubulin polymerization inhibitors, a mechanism relevant to cancer chemotherapy. umich.edu In other studies, modifications at the 2- and 4-positions of the quinazoline ring have been a key strategy in the design of inhibitors for various kinases. The nature of the substituents at these positions can dictate the potency and selectivity of the compounds. For example, in a series of 2-aryl-4-aminoquinazolines, the cytotoxicity against various cancer cell lines was evaluated, demonstrating the importance of the substitution pattern for antitumor activity. researchgate.net

Contribution of the Allylamino Moiety at Position 2 to the Compound's Activity Profile

While the general importance of a substituent at the 2-position of the quinazoline ring is well-established, the specific contribution of an allylamino group is a more unique feature. The allyl group is an unsaturated hydrocarbon, which introduces a degree of flexibility and potential for specific interactions that a simple alkyl or aryl group might not. This moiety could influence the compound's conformational preferences, lipophilicity, and metabolic stability.

The presence of an unsaturated side chain can sometimes be a key factor for covalent binding to a biological target, although this is highly dependent on the specific target and the reactivity of the compound. While direct SAR studies on the allylamino group in this specific context are not widely available, the general principle in medicinal chemistry is that such groups are introduced to fine-tune the pharmacological properties of a molecule.

Pharmacophore Identification for this compound Analogues

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are necessary for a molecule to exert a particular biological effect. For 2,4-diaminoquinazoline derivatives, a general pharmacophore model has been proposed which includes key features such as an aromatic scaffold, a hydrogen-bond acceptor, and two nearby hydrogen-bond donors. umich.edu

Specifically for analogues of this compound, a pharmacophore model would likely incorporate:

The quinazoline ring as the central aromatic scaffold.

The nitrogen atoms of the quinazoline ring and the exocyclic amino groups as potential hydrogen bond acceptors and donors.

The nitro group at position 6 as a key electronic feature and potential interaction point.

Computational techniques such as 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular docking are often employed to develop and refine pharmacophore models. nih.govdovepress.com These models are invaluable tools in the design of new, more potent, and selective analogues.

Computational Chemistry and Molecular Modeling Investigations

In Silico Approaches to Quinazoline (B50416) Derivative Research

In silico research on quinazoline derivatives encompasses a wide array of computational tools and methods to predict their physicochemical and biological properties. nih.gov These approaches are crucial in the early stages of drug discovery for identifying and optimizing lead compounds. researchgate.net Key computational techniques applied to this class of molecules include molecular docking, molecular dynamics (MD) simulations, quantitative structure-activity relationship (QSAR) modeling, and pharmacokinetic predictions (ADME/T). researchgate.netnih.gov

Molecular modeling, which relies on the three-dimensional structures of target proteins, is a cornerstone of this research, allowing for the prediction of how quinazoline derivatives interact with biological targets. nih.gov These studies help in understanding the structural basis of their pharmacological activities, such as anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netmdpi.com For instance, computational methods have been successfully used to predict the biological activities of various quinazoline scaffolds and to optimize their structures for improved efficacy and safety profiles. researchgate.net The goal is to use these predictive models to reduce the number of design-make-test cycles, thereby accelerating the development of new therapeutic agents. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. unair.ac.id For quinazoline derivatives, this method is instrumental in elucidating their mechanism of action by simulating their interaction with the active sites of enzymes and receptors. nih.gov Targets for quinazoline derivatives are diverse and include enzymes like epidermal growth factor receptor (EGFR), cyclooxygenase-2 (COX-2), and phosphodiesterase 7 (PDE7), which are implicated in diseases such as cancer and inflammation. unair.ac.idnih.govnih.gov

The process involves placing the 3D structure of a quinazoline derivative into the binding pocket of a target protein and evaluating the interaction energy for different conformations. unair.ac.id The results provide a "score" that estimates the binding affinity, helping to rank potential drug candidates. unair.ac.id These simulations are critical for understanding the structure-activity relationships (SAR) that govern the biological effects of these compounds. nih.gov

A primary output of molecular docking is the prediction of binding affinity, often expressed as a binding energy score in kcal/mol. A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the target protein. mdpi.comsemanticscholar.org For example, docking studies of various quinazoline derivatives against protein targets have shown a wide range of binding affinities, which often correlate with their experimentally determined biological activities. semanticscholar.orgnih.gov

Beyond a simple energy score, docking simulations provide detailed molecular interaction profiles. These profiles visualize the specific non-covalent interactions that stabilize the ligand-protein complex, including:

Hydrogen Bonds: Crucial for specificity and high-affinity binding.

π-π Stacking and π-Cation Interactions: Often observed with the aromatic rings of the quinazoline core. nih.gov

The table below illustrates typical binding affinity data obtained from molecular docking studies of various quinazoline derivatives against different protein targets, showcasing the type of predictive information generated in such analyses.

Quinazoline Derivative ClassProtein TargetPredicted Binding Affinity (kcal/mol)Key Interactions NotedReference
6-Bromo quinazolin-4(3H)-one derivativeEGFR-6.7Hydrogen bonds nih.gov
Quinazolinone derivativeNF-κB-6.0Hydrogen bonds, van der Waals interactions nih.gov
2H-thiopyrano[2,3-b]quinoline derivativeCB1a-6.1Hydrogen bonds, residual interactions semanticscholar.org
6-nitroquinazolin-4(3H)-one derivativeAcrB Efflux Pump-8.21Binding in pocket domain mdpi.com

Molecular docking is highly effective in identifying the specific amino acid residues within the target's binding site that are critical for interacting with the ligand. researchgate.net For quinazoline derivatives, these key residues often form hydrogen bonds or engage in hydrophobic interactions with the core structure or its substituents. For example, in studies targeting NF-κB, residues such as Ser240, Lys241, Asn247, and Arg305 have been identified as forming crucial hydrogen bonds with quinazolinone ligands. nih.gov Similarly, interactions with residues like GLU50, ASN46, and GLY77 have been noted in the binding of quinazolinones to DNA gyrase. researchgate.net

Understanding these key interactions allows medicinal chemists to design new derivatives with modifications that can enhance binding affinity and selectivity. While static docking provides a snapshot of the binding pose, molecular dynamics (MD) simulations can be employed to study the conformational dynamics of the ligand-protein complex over time, confirming the stability of the predicted interactions. nih.govfrontiersin.org

ADME Prediction Methodologies in Compound Optimization

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic properties, summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. numberanalytics.com Predicting ADME properties early in the drug discovery process is essential to avoid costly late-stage failures. researchgate.net Computational biology offers a suite of tools to forecast these properties for compounds like 2-Allylamino-4-amino-6-nitroquinazoline. numberanalytics.com

In silico ADME prediction involves the use of various computational models, including Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms. nih.govpensoft.net These models use the molecular structure of a compound to calculate various physicochemical descriptors (e.g., molecular weight, lipophilicity (logP), solubility) and predict its pharmacokinetic behavior. researchgate.net Web-based tools like SwissADME are commonly used to assess drug-likeness based on established rules (e.g., Lipinski's Rule of Five) and to predict properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. pensoft.net

The table below shows a typical output from an in silico ADME prediction tool for a hypothetical drug candidate, illustrating the parameters evaluated.

ADME ParameterPredicted Value/ClassificationImportance
Gastrointestinal (GI) AbsorptionHighPredicts oral bioavailability
Blood-Brain Barrier (BBB) PermeantNoIndicates potential for CNS side effects
CYP2C9 InhibitorYesPotential for drug-drug interactions
Lipinski's Rule of Five Violations0General indicator of drug-likeness
Bioavailability Score0.55Overall probability of being a viable oral drug

Quantum Chemical Calculations for Electronic Structure and Reactivity Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. nrel.govnih.gov These calculations provide deep insights into the electronic structure, molecular geometry, and chemical reactivity of quinazoline derivatives. curtin.edu.aunih.gov By solving approximations of the Schrödinger equation, these methods can compute a wide range of molecular properties. nih.gov

Key applications in the study of bioactive molecules include:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule. nrel.gov

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. frontiersin.org

Molecular Electrostatic Potential (MESP): Mapping the electrostatic potential on the molecule's surface to identify electron-rich and electron-deficient regions, which are crucial for understanding intermolecular interactions. frontiersin.org

Thermodynamic Properties: Computing properties such as enthalpy and Gibbs free energy to assess the relative stability of different isomers or conformers. nrel.gov

For instance, DFT analysis at the B3LYP/6–31 + G(d, p) level has been used to study the thermodynamic stability of quinazoline-4(3H)-one derivatives. nih.gov Such studies are vital for understanding the fundamental chemical characteristics that underpin the biological activity of these compounds.

Application of Machine Learning and Artificial Intelligence in Quinazoline Drug Discovery Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by leveraging large datasets to build predictive models. nih.govnih.gov In the context of quinazoline research, ML can be applied at multiple stages, from initial hit discovery to lead optimization. mdpi.com

Common applications include:

QSAR Modeling: ML algorithms like Random Forest and Support Vector Machines (SVM) are used to develop robust QSAR models that correlate molecular descriptors with biological activity, helping to predict the potency of new quinazoline derivatives. nih.gov

Virtual Screening: AI can screen vast chemical libraries to identify novel quinazoline scaffolds that are likely to be active against a specific biological target. frontiersin.org

ADME/Toxicity Prediction: ML models are increasingly used to predict the ADME and toxicity profiles of drug candidates with greater accuracy than traditional methods. nih.gov This helps in prioritizing compounds with favorable pharmacokinetic and safety profiles for further development. numberanalytics.com

Retrosynthesis Prediction: AI tools can predict synthetic routes for novel quinazoline compounds, aiding medicinal chemists in their synthesis efforts. mdpi.com

By integrating ML with other computational methods like molecular docking, researchers can create more accurate and predictive workflows. mdpi.com For example, docking scores from multiple protein conformations can be used as features in an ML model to improve the prediction of active compounds. mdpi.com This synergy accelerates the identification of promising new quinazoline-based drug candidates. researchgate.net

Future Research Directions and Unexplored Avenues

Rational Design and Synthesis of Novel 2-Allylamino-4-amino-6-nitroquinazoline Analogues

The rational design of new analogues is a cornerstone of modern drug discovery. For the this compound scaffold, future research could systematically explore the structure-activity relationships (SAR) by modifying each key substituent.

Modification of the 2-Allylamino Group: The allyl group provides a reactive handle for further chemical modifications. Research could focus on synthesizing analogues with different unsaturated or saturated alkyl chains to probe the effects of lipophilicity and steric bulk on target binding. Introducing cyclic moieties or other functional groups to the allyl chain could also lead to enhanced potency or altered selectivity.

Substitution at the 4-Amino Group: The amino group at the C4 position is crucial for the activity of many quinazoline (B50416) derivatives, often acting as a key hydrogen bond donor. nih.gov Future synthetic efforts could involve creating a library of secondary and tertiary amines at this position to explore interactions with different biological targets.

Variation of the 6-Nitro Group: The electron-withdrawing nature of the nitro group at the C6 position significantly influences the electronic properties of the quinazoline ring. Studies have shown that halogen atoms or other electron-rich substituents at the 6-position can enhance anticancer effects. niscair.res.innih.gov Analogues could be synthesized where the nitro group is replaced with other electron-withdrawing or electron-donating groups (e.g., halogens, cyano, methoxy) to fine-tune the molecule's activity. nih.gov

A general synthetic strategy for creating a library of 2,4,6-trisubstituted quinazoline derivatives often begins with a substituted anthranilic acid. niscair.res.in A potential multi-step synthesis could involve the initial formation of a benzoxazinone, followed by reactions to introduce the desired substituents at the various positions. niscair.res.inmdpi.com

Table 1: Potential Modifications for Novel Analogue Synthesis

PositionCurrent GroupProposed ModificationsRationale for Modification
C2Allylamino- Other alkyl/alkenyl amino groups
  • Cycloalkylamino groups
  • Arylamino groups
  • Investigate impact of sterics, lipophilicity, and electronic properties on target affinity.
    C4Amino- Substituted anilino groups
  • Piperazine/piperidine moieties
  • Amino acid conjugates
  • Explore hydrogen bonding potential and introduce vectors for improved pharmacokinetic properties. niscair.res.in
    C6Nitro- Halogens (F, Cl, Br, I)
  • Cyano (CN)
  • Methoxy (OCH3)
  • Trifluoromethyl (CF3)
  • Modulate electronic properties of the quinazoline core to enhance binding and/or cell permeability. nih.govnih.gov

    Exploration of Novel Biological Targets and Mechanisms of Action

    While many quinazoline derivatives are known to target tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), the vast chemical space of this scaffold suggests a much broader range of potential biological targets. nih.govmdpi.com

    Future research should aim to identify novel targets for this compound and its analogues. Unbiased screening against large panels of kinases and other enzymes could reveal unexpected activities. nih.gov Some unexplored avenues include:

    Adenosine (B11128) Receptors (ARs): Certain 2-amino niscair.res.innih.govnih.govtriazolo[1,5-c]quinazolines have been identified as potent antagonists of adenosine receptors, suggesting that the core quinazoline structure is suitable for interaction with this class of G-protein coupled receptors. nih.gov

    Enzymes in Neurodegenerative Diseases: The quinazoline scaffold is being explored for its potential in treating Alzheimer's disease by targeting enzymes like cholinesterases and inhibiting Aβ aggregation. mdpi.com Screening novel derivatives against targets relevant to neurodegeneration is a promising area.

    Other Anticancer Targets: Beyond EGFR, quinazolines have been shown to inhibit dihydrofolate reductase (DHFR), tubulin polymerization, and poly-(ADP-ribose)-polymerase (PARP). nih.gov The unique substitution pattern of this compound may confer activity against these or other validated anticancer targets.

    Mechanistic studies would follow target identification. For instance, if a compound shows potent cytotoxicity, further experiments could investigate its effect on the cell cycle, induction of apoptosis, and modulation of specific signaling pathways through techniques like western blotting and flow cytometry. mdpi.comnih.gov

    Development of Hybrid Molecules Incorporating the this compound Scaffold

    Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, has emerged as a powerful tool for developing multifunctional drugs with potentially improved efficacy and a lower likelihood of drug resistance. nih.govwjpps.com The this compound scaffold is an excellent candidate for creating novel hybrid molecules.

    Future research could focus on conjugating this quinazoline core with other biologically active heterocyclic systems. The rationale is to merge the pharmacological profiles of both moieties to create a single agent that can modulate multiple targets.

    Table 2: Examples of Potential Quinazoline-Based Hybrids

    Hybrid ScaffoldPotential Biological ActivityRationale for Hybridization
    Quinazoline-TriazoleAnticancer, AntimicrobialTriazole moieties are known to enhance the biological activity of parent scaffolds. nih.gov
    Quinazoline-OxadiazoleAnticancer, AnticonvulsantCombining these two scaffolds has yielded compounds with potent anti-proliferative activity. nih.govnih.gov
    Quinazoline-ThiazolidinoneAnticancer, AntimitoticThiazolidinone derivatives are promising anticancer agents, and their hybrids with quinazoline have shown tubulin inhibitory properties. researchgate.net
    Quinazoline-PiperazineAnticancer, AntimalarialPiperazine-linked quinazolines have been synthesized and shown to have antimycobacterial and other activities. researchgate.net

    The synthesis of such hybrids would involve developing appropriate linker strategies to connect the quinazoline core, likely via the allylamino or amino groups, to the second pharmacophore.

    Integration of Chemoinformatics and Systems Biology in Quinazoline Research

    Computational approaches are indispensable in modern drug discovery for prioritizing synthetic targets and understanding complex biological data.

    Chemoinformatics and Molecular Modeling: For a new class of compounds like this compound analogues, computational tools can play a significant role.

    3D-QSAR (Quantitative Structure-Activity Relationship): Once initial activity data is generated for a set of analogues, 3D-QSAR models like CoMFA and CoMSIA can be built. These models can predict the activity of virtual compounds and provide visual, three-dimensional insights into the structural features that are favorable or unfavorable for biological activity, thereby guiding the design of more potent molecules. frontiersin.org

    Molecular Docking: Docking studies can be used to predict the binding modes of novel quinazoline derivatives within the active site of potential protein targets. This helps in understanding the molecular basis of their activity and in designing modifications to improve binding affinity. frontiersin.org

    Virtual Screening: Pharmacophore models based on the this compound structure can be used to screen large virtual libraries of compounds to identify novel molecules with a high probability of being active. frontiersin.org

    Systems Biology: A systems biology approach can help to understand the broader impact of a lead compound on cellular networks. frontiersin.org By combining multi-omics data (genomics, proteomics, metabolomics) with computational modeling, researchers can identify the pathways and networks perturbed by the compound. This can help in elucidating its mechanism of action, predicting potential off-target effects, and identifying biomarkers for its activity. frontiersin.org

    By integrating these computational and systems-level approaches, future research on this compound and its derivatives can be more targeted and efficient, increasing the likelihood of discovering novel therapeutic agents.

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are recommended for preparing 2-Allylamino-4-amino-6-nitroquinazoline, and how can reaction yields be optimized?

    • Methodology : The synthesis typically involves In-mediated allylation of nitrile precursors followed by dehydrative cyclization. For example, analogous quinazoline derivatives have been synthesized using indium catalysts in DMF at 100°C, achieving yields up to 79% . Microwave-assisted synthesis (200 W, 120°C, 30 min) with ammonium formate can improve yields by 20–30% compared to conventional heating .
    • Optimization : Key parameters include solvent selection (DMF vs. THF), temperature control (80–120°C), and catalyst loading (0.1–1.0 eq). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

    Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

    • Structural Confirmation :

    • 1H/13C NMR : Analyze proton environments (e.g., allylic protons at δ 5.2–5.8 ppm, amino groups at δ 6.8–7.2 ppm) and carbon skeleton (quinazoline C-2 at δ 158–162 ppm) .
    • HRMS (ESI) : Verify molecular weight with <5 ppm accuracy .
      • Purity Assessment :
    • HPLC-PDA : Use a C18 column with acetonitrile/water gradient (retention time: 8.2 ± 0.5 min) and UV detection at 254 nm .

    Advanced Research Questions

    Q. How should researchers address contradictory bioactivity data across different assay systems for this compound derivatives?

    • Protocol Harmonization :

    • Validate assay conditions using reference inhibitors (e.g., staurosporine for kinase assays) .
    • Perform solubility studies in DMSO/PBS mixtures to rule out aggregation artifacts .
      • Orthogonal Assays :
    • Compare fluorescence-based (e.g., ADP-Glo™) and radiometric kinase assays to confirm activity trends .
      • Data Interpretation :
    • Apply multivariate analysis to distinguish compound-specific effects from redox interference caused by the nitro group .

    Q. What computational approaches are effective for predicting the target-binding mechanisms of this compound?

    • Molecular Docking :

    • Generate 3D conformers via molecular dynamics (AMBER force field, 50 ns trajectories) and dock against kinase targets (e.g., EGFR PDB: 3POZ) using AutoDock Vina .
      • Binding Validation :
    • Calculate binding free energies with MM-GBSA and validate pharmacophore features (nitro group H-bonding, allyl chain hydrophobicity) .
      • Cross-Referencing :
    • Compare binding modes with 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives to identify scaffold-specific interactions .

    Q. How can researchers optimize the biological activity of this compound analogs?

    • Structure-Activity Relationship (SAR) Studies :

    • Systematically modify the allyl chain (e.g., substituent length, branching) and nitro group position .
      • Biological Testing :
    • Use IC50 determination in cell-based assays (MTT protocol, 72 h exposure) and enzyme inhibition studies (e.g., EGFR kinase, IC50 < 10 µM target) .
      • Pharmacokinetic Profiling :
    • Assess metabolic stability in liver microsomes and plasma protein binding (equilibrium dialysis) .

    Q. What strategies mitigate solubility challenges during in vitro evaluation of this compound?

    • Formulation :

    • Use co-solvents (e.g., 10% DMSO in PBS) or cyclodextrin-based complexes to enhance aqueous solubility .
      • Structural Modifications :
    • Introduce polar groups (e.g., hydroxyl, carboxyl) to the allyl chain while monitoring bioactivity retention .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.